4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
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Overview
Description
4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group, a chlorophenyl group, and a diazenyl linkage.
Preparation Methods
The synthesis of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: The starting material, 4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The diazenyl linkage can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be compared with similar compounds such as:
4-[(E)-2-(4-bromophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-[(E)-2-(4-methylphenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Contains a methyl group instead of chlorine, potentially altering its lipophilicity and interaction with biological targets.
4-[(E)-2-(4-nitrophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: The nitro group introduces different electronic properties, which can influence the compound’s chemical reactivity and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4O/c1-19-10(20)8(9(18-19)11(13,14)15)17-16-7-4-2-6(12)3-5-7/h2-5,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWXNQRUDTWJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)N=NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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